GNE-617, chemically known as N-{4-[(3,5-Difluorophenyl)sulfonyl]benzyl}imidazo[1,2-A]pyridine-6-Carboxamide, is a potent and selective small molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT). [, , , ] This enzyme catalyzes the rate-limiting step in the NAD salvage pathway, a critical metabolic pathway for cellular energy production. [, , ] GNE-617 is primarily investigated for its potential as an anti-cancer agent due to its ability to disrupt NAD metabolism in tumor cells. [, , , , ]
GNE-617 is a small molecule compound known for its role as an inhibitor of nicotinamide phosphoribosyltransferase, an enzyme critical in the salvage pathway for synthesizing nicotinamide adenine dinucleotide. This compound has garnered attention in oncology due to its potential to reduce cellular levels of nicotinamide adenine dinucleotide, thereby impacting cancer cell metabolism and proliferation.
GNE-617 was synthesized by Hande Sciences in Suzhou, China. Its chemical structure is defined as N-{[4-(3,5-difluorobenzenesulfonyl)phenyl]methyl}imidazo[1,2-a]pyridine-6-carboxamide. It falls under the classification of pharmaceutical agents targeting metabolic pathways in cancer treatment, specifically focusing on the inhibition of nicotinamide phosphoribosyltransferase.
The synthesis of GNE-617 involves several key steps that ensure the formation of its complex structure. Initial reactions include the coupling of a benzenesulfonyl moiety with an imidazo-pyridine framework. The synthesis process typically employs techniques such as:
GNE-617 possesses a unique molecular structure characterized by a complex arrangement that includes:
The molecular formula for GNE-617 is CHFNOS, with a molecular weight of approximately 367.38 g/mol.
GNE-617 primarily acts through the inhibition of nicotinamide phosphoribosyltransferase, leading to decreased levels of nicotinamide adenine dinucleotide in cells. The reactions involved include:
Studies have demonstrated that GNE-617 shows significant antitumor activity in various xenograft models, particularly in tumors deficient in nicotinamide adenine dinucleotide synthesis pathways.
The mechanism of action for GNE-617 involves:
Experimental data indicate that GNE-617's efficacy is enhanced when used in combination with dietary modifications that further deplete NAD levels.
GNE-617 exhibits several notable physical and chemical properties:
These properties influence its formulation and delivery as a therapeutic agent.
GNE-617 is primarily investigated for its potential applications in cancer therapy due to its ability to inhibit nicotinamide phosphoribosyltransferase. Key applications include:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3